molecular formula C11H15F2NO2 B4885228 2,2'-(2,4-Difluorobenzylazanediyl)diethanol

2,2'-(2,4-Difluorobenzylazanediyl)diethanol

Cat. No.: B4885228
M. Wt: 231.24 g/mol
InChI Key: VHQIQZSXAVZBDS-UHFFFAOYSA-N
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Description

2,2’-(2,4-Difluorobenzylazanediyl)diethanol is an organic compound with the molecular formula C11H15F2NO2 It is characterized by the presence of two fluorine atoms attached to a benzyl group, which is further connected to a diethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,4-Difluorobenzylazanediyl)diethanol typically involves the reaction of 2,4-difluorobenzyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of 2,2’-(2,4-Difluorobenzylazanediyl)diethanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,4-Difluorobenzylazanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2,2’-(2,4-Difluorobenzylazanediyl)diethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(2,4-Difluorobenzylazanediyl)diethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(2-Chlorobenzylazanediyl)diethanol: Similar structure but with chlorine atoms instead of fluorine.

    2,2’-(4-Methylphenylimino)diethanol: Contains a methyl group instead of fluorine atoms.

Uniqueness

The presence of fluorine atoms in 2,2’-(2,4-Difluorobenzylazanediyl)diethanol imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. These properties make it a compound of interest for further research and development in various fields.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c12-10-2-1-9(11(13)7-10)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQIQZSXAVZBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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